2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via nucleophilic substitution reactions using appropriate fluorinated and methoxylated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the fluoro group can yield the corresponding hydrocarbon.
Scientific Research Applications
2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
- 2-[(4-Methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Uniqueness
2-[(4-Fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-fluoro-2-methoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2O2/c1-23-11-10-21-8-3-6-19(14-21)7-9-22(15-19)13-16-4-5-17(20)12-18(16)24-2/h4-5,12H,3,6-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBTWEOLOHYTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=C(C=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.